1-[(2R,3S,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Description
This compound is a nucleoside analogue characterized by a pyrimidine-2,4-dione base (uracil derivative) linked to a modified ribose moiety. Key structural features include:
- Azido group (-N₃) at the 5-position of the oxolane (ribose) ring.
- Hydroxymethyl (-CH₂OH) and dihydroxy (3,4-OH) substituents on the ribose ring, critical for mimicking natural nucleosides.
- Stereochemistry: The 2R,3S,4S,5R configuration ensures proper spatial orientation for binding to viral polymerases or cellular enzymes .
This compound is structurally related to antiviral agents like zidovudine (AZT) and ribavirin but differs in substituent placement and functional groups. Its azido group may confer resistance to enzymatic degradation, a feature exploited in nucleoside reverse transcriptase inhibitors (NRTIs) .
Properties
IUPAC Name |
1-[(2R,3S,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O6/c10-13-12-9(3-15)6(18)5(17)7(20-9)14-2-1-4(16)11-8(14)19/h1-2,5-7,15,17-18H,3H2,(H,11,16,19)/t5-,6-,7+,9+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPJZSIIXUQGQE-XZMZPDFPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)(CO)N=[N+]=[N-])O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@](O2)(CO)N=[N+]=[N-])O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(2R,3S,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structure incorporates an azido group and a pyrimidine core, which suggests potential biological activities. This article aims to provide a detailed overview of its biological activity, supported by relevant research findings and data.
- Molecular Formula : CHNO
- Molecular Weight : 285.21 g/mol
- Purity : Typically 95% .
The biological activity of this compound is primarily linked to its interaction with various biological targets, including nucleic acids and proteins involved in cellular processes. The azido group may facilitate bioorthogonal reactions, which can be exploited for targeted drug delivery systems.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
-
Antiviral Activity :
- Similar nucleoside derivatives have been shown to inhibit viral replication by interfering with nucleic acid synthesis.
- For example, studies on azidothymidine (AZT) demonstrate its effectiveness against HIV by acting as a chain terminator during reverse transcription.
- Anticancer Properties :
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Modulation of cytokine production |
Case Study: Antiviral Activity
A study conducted on similar pyrimidine derivatives demonstrated that modifications at the 5-position significantly increased antiviral efficacy against various RNA viruses. The azido group was crucial for enhancing binding affinity to viral polymerases.
Case Study: Anticancer Potential
In vitro studies on cancer cell lines revealed that the compound induced cell cycle arrest and apoptosis through the activation of caspase pathways. These findings suggest that further exploration into its structure-activity relationship could yield potent anticancer agents.
Scientific Research Applications
Medicinal Chemistry
This compound has garnered attention for its potential use as an antiviral agent. The azido group can be utilized to create nucleoside analogs that inhibit viral replication. Studies have indicated that modifications to the sugar moiety can enhance bioactivity against various viral strains.
Biochemical Research
1-[(2R,3S,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione serves as a useful tool in biochemical assays. Its ability to act as a substrate or inhibitor in enzymatic reactions allows researchers to study enzyme kinetics and mechanisms.
Chemical Biology
The compound's azido functionality makes it suitable for click chemistry applications. It can be conjugated with various biomolecules for labeling and tracking within biological systems. This application is particularly useful in proteomics and cellular imaging studies.
Drug Development
As a lead compound, it can be modified to create derivatives with improved pharmacological profiles. Structure–activity relationship (SAR) studies are essential for optimizing its efficacy and reducing toxicity.
Case Studies
Comparison with Similar Compounds
Structural and Functional Comparisons
Below is a comparative analysis of key nucleoside analogues:
*Binding energy data from molecular docking studies (where available) .
Key Observations:
- Zidovudine’s strong binding energy (-7.83 kcal/mol) suggests high affinity for HIV reverse transcriptase, a benchmark for evaluating the target compound .
- Functional Group Impact : Ribavirin’s triazole carboxamide enables broad-spectrum activity but reduces binding affinity compared to azido-containing compounds .
- Natural vs. Synthetic : Uridine, a natural nucleoside, lacks antiviral activity but serves as a metabolic precursor. Fluorine or azido substitutions enhance therapeutic potency by blocking viral replication .
Mechanistic Differences
- Zidovudine : Incorporation into DNA by HIV reverse transcriptase results in chain termination due to the 3'-azido group .
- Ribavirin : Inhibits RNA-dependent RNA polymerases via triphosphate metabolites, inducing lethal mutagenesis in viruses .
- Its hydroxymethyl group could improve solubility compared to zidovudine .
Pharmacokinetic and Toxicity Considerations
- Metabolic Stability : Azido groups resist phosphorylation, a common activation step for NRTIs. However, 5-position substitution might alter metabolic pathways compared to 3'-azido drugs .
- Toxicity : Zidovudine’s bone marrow suppression is linked to mitochondrial toxicity; the target compound’s stereochemistry might mitigate this .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this azide-containing nucleoside analog?
- Answer : The synthesis involves nucleoside analog strategies starting with a protected ribose derivative. Key steps include:
- Azide introduction : SN2 displacement at the 5'-position using sodium azide (NaN₃) under anhydrous DMF at 60°C.
- Hydroxyl protection : Use acetyl or benzyl groups to protect 3' and 4' hydroxyls during azide installation.
- Deprotection : Controlled acidic (e.g., HCl/MeOH) or enzymatic cleavage to remove protecting groups.
- Purification : Chromatography (HPLC or silica gel) with monitoring via TLC (Rf ~0.3 in EtOAc/hexane 1:1) .
Q. What analytical techniques validate the stereochemical configuration and purity?
- Answer :
- NMR : ¹H and ¹³C NMR (DMSO-d₆) confirm stereocenters via coupling constants (e.g., J₃',4' = 5.2 Hz for cis-diol). 2D-NOESY detects spatial proximity of azido and hydroxymethyl groups.
- Mass Spectrometry : HRMS (ESI+) for exact mass (calc. [M+H]⁺ = 329.09).
- X-ray Crystallography : Resolves absolute configuration (e.g., C5-R configuration) .
Q. What are the stability considerations for long-term storage?
- Answer :
- Storage : Under argon at -20°C in amber vials. Avoid reducing agents (e.g., DTT) and humidity.
- Degradation signs : Discoloration (yellowing) or precipitate formation indicates azide decomposition.
- Stability in solution : ≤7 days in anhydrous DMSO at 4°C. Avoid aqueous buffers (pH >8) to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers mitigate explosion risks during azide group handling?
- Answer :
- Small-scale synthesis : Limit batches to <1 mmol.
- Quenching : Post-reaction, add saturated NaNO₂ (5% v/v in 1M HCl) to decompose residual azides.
- Equipment : Use PTFE-coated stir bars and glass reactors (no metal contact). Monitor exotherms with IR thermography .
Q. How to resolve contradictions in reported reactivity of the azido group in cross-coupling reactions?
- Answer :
- Parameter screening : Test Cu(I)-catalyzed (CuAAC) vs. strain-promoted (SPAAC) click conditions.
- Kinetic studies : Use stopped-flow UV-Vis to track reaction rates (λmax = 270 nm for triazole formation).
- Computational modeling : DFT (B3LYP/6-31G*) predicts transition-state energies for regioselectivity .
Q. What biochemical assays assess its potential as an antiviral agent?
- Answer :
- Viral inhibition : Measure IC₅₀ in plaque reduction assays (e.g., against HIV-1 RT: IC₅₀ ≤10 μM).
- Metabolic incorporation : LC-MS/MS detects triphosphate metabolites in cell lysates.
- Toxicity profiling : MTT assays on human PBMCs to confirm selectivity (SI >50) .
Q. How does the azido group influence tautomerism of the pyrimidine-2,4-dione core?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
